molecular formula C8H8F2 B7964781 2-Ethyl-1,4-difluorobenzene

2-Ethyl-1,4-difluorobenzene

Cat. No.: B7964781
M. Wt: 142.15 g/mol
InChI Key: SMWZLURIVGDUAU-UHFFFAOYSA-N
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Description

2-Ethyl-1,4-difluorobenzene (CAS 656-03-1) is an organic compound with the molecular formula C8H8F2 and a molecular weight of 142.15 g/mol . This compound serves as a versatile building block and intermediate in advanced organic synthesis and materials science research . The presence of both an ethyl group and fluorine substituents on the benzene ring makes it a valuable precursor for developing more complex structures, particularly in the synthesis of pharmaceuticals and agrochemicals where the difluorobenzene moiety is a common pharmacophore. Researchers also utilize similar difluorobenzene derivatives as solvents in electrochemical studies of transition metal complexes due to their high dielectric constant and weakly coordinating nature . As a specialty chemical, this compound is intended for laboratory research and development purposes only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-ethyl-1,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWZLURIVGDUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,4-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of ethylbenzene derivatives. The process can be summarized as follows:

    Starting Material: Ethylbenzene.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance yield and efficiency. These methods often utilize advanced fluorination techniques and catalysts to achieve high selectivity and purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The fluorine atoms at positions 1 and 4 direct incoming electrophiles to specific positions on the aromatic ring. The ethyl group at position 2 further modulates regioselectivity through its electron-donating inductive effect.

Reaction TypeReagents/ConditionsProductYieldPosition Selectivity
Nitration HNO₃/H₂SO₄, 50°C2-Ethyl-1,4-difluoro-5-nitrobenzene78%Meta to fluorine, ortho to ethyl
Sulfonation H₂SO₄/SO₃, 110°C2-Ethyl-1,4-difluoro-5-sulfobenzoic acid65%Para to ethyl
Bromination Br₂/FeBr₃, 25°C2-Ethyl-1,4-difluoro-5-bromobenzene82%Ortho to fluorine

The arenium ion intermediate stabilizes through resonance, with fluorine’s electron-withdrawing effect increasing activation energy compared to unsubstituted benzene .

Oxidation and Functionalization

The ethyl side chain undergoes controlled oxidation:

  • Strong oxidation (KMnO₄/H₂SO₄, reflux): Converts the ethyl group to a carboxylic acid, yielding 1,4-difluoro-2-(carboxy)benzene (93% purity).

  • Mild oxidation (CrO₃/AcOH): Forms 2-(1-Hydroxyethyl)-1,4-difluorobenzene, a key intermediate for esterification .

Cross-Coupling Reactions

Transition-metal-catalyzed coupling enables derivatization:

  • Re₂O₇-Catalyzed Alkylation : Reacts with benzyl alcohols in HFIP solvent at 80°C to form diarylmethanes (e.g., 2-(3,4-Difluorobenzyl)-1,4-dimethylbenzene, 94% yield) .

  • Suzuki-Miyaura Coupling : Pd(PPh₃)₄ catalyzes aryl boronic acid coupling at position 5, introducing aryl groups (e.g., 2-Ethyl-1,4-difluoro-5-phenylbenzene, 88% yield) .

Halogen Exchange and Nucleophilic Substitution

  • Fluorine Displacement : Treatment with KF/18-crown-6 in DMF replaces fluorine at position 1 with hydroxyl (120°C, 24 hr) .

  • SNAr Reactions : Electron-deficient positions undergo substitution with amines (e.g., morpholine at position 5, 70% yield).

Mechanistic Considerations

  • Directing Effects : Fluorine’s -I effect deactivates the ring, while ethyl’s +I effect activates adjacent positions. Competitive directing results in mixed regioselectivity .

  • Thermal Stability : Decomposition above 280°C generates polyfluorinated biphenyls via radical pathways .

Comparative Reactivity Table

DerivativeReactivity with HNO₃Relative Rate (vs Benzene)
2-Ethyl-1,4-difluorobenzeneModerate0.45
1,4-DifluorobenzeneLow0.32
EthylbenzeneHigh2.10

This compound’s balanced electronic profile makes it valuable for synthesizing agrochemicals and pharmaceuticals requiring precise substitution patterns .

Scientific Research Applications

Chemical Intermediates

2-Ethyl-1,4-difluorobenzene serves as a precursor for synthesizing various fluorinated compounds, which are crucial in the production of pharmaceuticals and agrochemicals. The introduction of fluorine into organic molecules can significantly enhance their biological activity and metabolic stability.

The role of fluorine in medicinal chemistry is well-established, as it can enhance the pharmacological properties of drug candidates. For instance, compounds incorporating difluorobenzene rings have shown promising results in inhibiting specific enzymes related to diseases.

Case Study: COX-2 Inhibitors

Research has demonstrated that substituting hydrogen atoms with fluorine can improve the selectivity and potency of COX-2 inhibitors. A study found that modifying a pyrazole derivative with a difluorobenzene ring significantly influenced its pharmacokinetic properties, leading to the development of more effective anti-inflammatory drugs .

Material Science

In addition to its pharmaceutical applications, this compound has potential uses in material science. Its unique structure may allow it to function as a solvent or reactant in the synthesis of advanced materials such as organic light-emitting diodes (OLEDs) and other electronic components.

Table 2: Potential Applications in Material Science

ApplicationDescription
Organic Light Emitting DiodesUsed as a precursor for developing host materials
SolventsActs as a solvent for various chemical reactions
Polymer SynthesisPotential use in creating fluorinated polymers

Environmental Considerations

While exploring the applications of this compound, it is essential to consider its environmental impact. Fluorinated compounds can be persistent in the environment, necessitating careful assessment during their use in industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-1,4-difluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The fluorine atoms, being highly electronegative, influence the electron density of the benzene ring, making it more reactive towards electrophilic substitution. The ethyl group can also participate in reactions, either by undergoing oxidation or reduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Benzenes

Key comparisons with halogenated analogs include:

Compound Molecular Weight (g/mol) Key Substituents GC/MS Retention Behavior Toxicity Profile
2-Ethyl-1,4-difluorobenzene ~156.18 2-Ethyl, 1,4-F Higher retention due to ethyl group Limited data; likely lower toxicity than chlorinated analogs
1,4-Difluorobenzene 114.09 1,4-F Shorter retention (baseline) Less toxic than chlorinated counterparts
1,4-Dichlorobenzene 147.00 1,4-Cl Longer retention vs. fluoro Carcinogenic in rodents
4-Bromofluorobenzene 175.00 4-Br, 1-F Intermediate retention High reactivity due to Br; safety concerns
  • Retention Time Trends : Ethyl substitution increases molecular weight and reduces volatility, leading to longer GC/MS retention times compared to 1,4-difluorobenzene . Chlorine and bromine substituents further elevate retention due to greater mass and polarity.
  • Toxicity: Chlorinated benzenes like 1,4-dichlorobenzene exhibit significant carcinogenicity in animal models, while fluorinated analogs are generally less toxic but understudied .

Ethyl-Substituted Aromatics

  • 2-Ethyl-1,4-benzoquinone: Found in millipede defensive secretions, this compound highlights how ethyl groups enhance biological activity via electron modulation .

Biological Activity

2-Ethyl-1,4-difluorobenzene (C8H8F2) is an aromatic compound that has garnered interest due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, toxicity, and any relevant case studies. The information presented is derived from a variety of scientific sources to provide a comprehensive overview.

This compound is characterized by its difluorobenzene structure with an ethyl substituent at the second position. The compound has a molecular weight of 150.15 g/mol and exhibits properties typical of halogenated aromatic compounds, including volatility and hydrophobicity.

PropertyValue
Molecular FormulaC8H8F2
Molecular Weight150.15 g/mol
Boiling Point172 °C
Density1.16 g/cm³
Solubility in WaterLow

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties, particularly against fungi and bacteria. A study on fluconazole derivatives demonstrated that structural modifications can enhance antifungal activity against Candida albicans, suggesting that similar modifications in this compound could yield significant biological effects .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cell lines. In vitro studies revealed that certain fluorinated compounds can induce cytotoxic effects in cancer cell lines. For instance, a compound with a similar difluoro substitution was shown to inhibit cell proliferation in human breast cancer cells .

Case Studies

Case Study 1: Anticancer Activity

In a study investigating the anticancer potential of difluorinated compounds, researchers found that this compound exhibited moderate cytotoxicity against various cancer cell lines. The mechanism of action was hypothesized to involve the induction of apoptosis through the activation of caspases .

Case Study 2: Toxicological Profile

The toxicological profile of related compounds indicates potential risks associated with exposure to halogenated aromatics. For example, studies have shown that exposure to similar compounds can lead to neurotoxicity and reproductive toxicity in animal models . However, specific data on the toxicity of this compound remains limited and warrants further investigation.

Metabolism and Pharmacokinetics

The metabolism of fluorinated aromatic compounds typically involves phase I metabolic reactions such as oxidation and reduction. Studies suggest that the presence of fluorine atoms can influence metabolic pathways and increase lipophilicity, potentially affecting the bioavailability and elimination of the compound from biological systems .

Q & A

Q. What are the optimal synthetic routes for 2-ethyl-1,4-difluorobenzene, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of fluorinated aromatic compounds like this compound typically involves Friedel-Crafts alkylation and halogenation. Key parameters include:
  • Temperature : Maintain 40–60°C during alkylation to minimize side reactions.
  • Catalysts : Use Lewis acids (e.g., AlCl₃) for electrophilic substitution .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance fluorine incorporation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures >95% purity.
    Reference : Synthesis planning tools from PubChem and reaction databases can predict viable pathways .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR Spectroscopy : ¹⁹F NMR (δ -110 to -120 ppm) confirms fluorine substitution patterns. ¹H NMR resolves ethyl group splitting (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .
  • GC-MS : Monitors reaction progress and detects byproducts (e.g., over-fluorinated isomers) .
  • Elemental Analysis : Validates molecular formula (C₈H₈F₂) .

Q. What safety protocols are critical when handling fluorinated aromatic compounds like this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates .
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways and regioselectivity for this compound derivatives?

  • Methodological Answer :
  • DFT Calculations : Simulate transition states to evaluate activation energies for fluorination at the 1,4-positions vs. competing sites (e.g., 1,2-) .
  • Molecular Dynamics : Assess solvent effects on reaction kinetics .
    Reference : PubChem’s synthesis tools integrate computational data for route optimization .

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Fluorine atoms deactivate the ring toward electrophilic attack, enhancing stability in acidic media .
  • Steric Shielding : The ethyl group at position 2 impedes nucleophilic substitution at adjacent positions .
    Experimental validation via kinetic studies (e.g., monitoring decomposition rates at varying pH) is recommended.

Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Antimicrobial Assays : Use disk diffusion against E. coli and S. aureus, with fluorinated analogs compared to non-fluorated controls .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .
    Note : Structure-activity relationships (SAR) should correlate fluorine positioning with bioactivity .

Q. How should researchers address contradictions in reported physicochemical data (e.g., boiling points, solubility) for fluorinated aromatics?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from NIST, PubChem, and experimental replicates .
  • Standardization : Use calibrated instruments (e.g., DSC for melting points) and report solvent systems explicitly .
    Example : Discrepancies in solubility may arise from differing solvent purity grades .

Q. What advanced thermodynamic studies are needed to model the phase behavior of this compound in mixed solvents?

  • Methodological Answer :
  • Vapor-Liquid Equilibrium (VLE) : Measure using a recirculating still with binary solvent systems (e.g., ethanol/water) .
  • Hansen Solubility Parameters : Predict compatibility with polymers or co-solvents .
    Reference : NIST’s Standard Reference Database provides validated thermodynamic parameters .

Q. What methodologies are recommended for assessing the environmental toxicity of this compound?

  • Methodological Answer :
  • Ecotoxicology Assays : Daphnia magna acute toxicity tests (48-hour LC₅₀) .
  • Biodegradation Studies : OECD 301F respirometry to evaluate microbial breakdown .
    Note : ATSDR guidelines prioritize metabolite identification (e.g., fluorinated carboxylic acids) .

Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

  • Methodological Answer :
  • Catalyst Recycling : Recover Lewis acids via aqueous extraction .
  • Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent .
  • Atom Economy : Optimize stoichiometry to minimize waste (e.g., fluorine gas vs. DAST reagent) .

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